4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol
Description
Properties
CAS No. |
98518-03-7 |
|---|---|
Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H11ClO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,11-12,14-15H |
InChI Key |
MHAHKEBAMPPKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(C1O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Thermal [4+2] Cycloaddition with Chlorophenyl-Substituted Dienophiles
The Diels-Alder reaction remains a cornerstone for constructing the cyclohexadiene scaffold. When 1,3-butadiene derivatives react with 4-chlorophenylacetylene under thermal conditions (120–140°C), the reaction proceeds via a concerted mechanism to form the bicyclic intermediate. A study employing furan as the diene and 4-chlorophenylmaleic anhydride as the dienophile achieved a 67% yield after 12 hours in toluene.
Table 1: Diels-Alder Reaction Optimization
| Dienophile | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Chlorophenylmaleic anhydride | None | 140 | 67 |
| 4-Chlorobenzonitrile | ZnCl₂ (5 mol%) | 120 | 72 |
| 4-Chlorostyrene | AlCl₃ (3 mol%) | 110 | 58 |
Steric hindrance from the chlorophenyl group necessitates prolonged reaction times, while Lewis acids like ZnCl₂ enhance regioselectivity by polarizing the dienophile. Post-reduction with LiAlH₄ introduces the diol functionality, though over-reduction remains a challenge.
Epoxidation and Acid-Catalyzed Ring-Opening
Epoxide Formation via Peracid Oxidation
Epoxidation of 4-(4-chlorophenyl)cyclohexa-1,3-diene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates the corresponding epoxide, which undergoes acid-catalyzed ring-opening to yield the diol. A 2021 study reported an 81% epoxidation efficiency using 1.2 equivalents of mCPBA at 0°C, followed by hydrolysis with H₂SO₄ (0.1 M) to achieve a 74% isolated yield.
Table 2: Epoxide Hydrolysis Conditions
| Acid Catalyst | Concentration (M) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 0.1 | 25 | 74 |
| HClO₄ | 0.05 | 40 | 68 |
| CF₃COOH | 0.2 | 25 | 71 |
The chlorophenyl group’s electron-withdrawing nature accelerates epoxide ring-opening by stabilizing carbocation intermediates. However, competing polymerization reactions necessitate strict temperature control below 50°C.
Microbial Biosynthesis Using Engineered Strains
Pseudomonas putida KT2440 as a Biocatalyst
Recent advances in synthetic biology have enabled the production of 4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol via engineered Pseudomonas putida. By introducing toluene dioxygenase (tod) genes, this strain converts 4-chlorotoluene into the target diol with 89% enantiomeric excess (ee). Fed-batch fermentation at pH 6.8 and 30°C achieves a titer of 12.8 g/L after 72 hours.
Table 3: Microbial Strain Performance
| Strain | Substrate | Titer (g/L) | ee (%) |
|---|---|---|---|
| P. putida KT2440 | 4-Chlorotoluene | 12.8 | 89 |
| E. coli BL21(DE3) | 4-Chlorobenzoate | 6.4 | 75 |
| S. cerevisiae BY4741 | 4-Chlorostyrene | 2.1 | 68 |
This method offers superior sustainability compared to chemical synthesis but requires precise aeration to prevent overoxidation to quinones.
Oxidative Dihydroxylation of Chlorophenyl-Substituted Arenes
Osmium Tetroxide-Mediated syn-Dihydroxylation
Osmium tetroxide (OsO₄) catalyzes the syn-addition of two hydroxyl groups across the double bond of 4-(4-chlorophenyl)cyclohexa-1,3-diene. A 2:1 mixture of tert-butanol and water at 25°C yields the diol with 78% efficiency and >95% diastereoselectivity. Co-oxidants like N-methylmorpholine N-oxide (NMO) regenerate OsO₄, minimizing stoichiometric waste.
Table 4: Oxidant Screening for Dihydroxylation
| Oxidant | Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| OsO₄/NMO | t-BuOH/H₂O | 6 | 78 |
| KMnO₄ | Acetone/H₂O | 12 | 45 |
| RuCl₃/NaIO₄ | CCl₄/MeCN/H₂O | 8 | 63 |
Despite its efficiency, OsO₄’s toxicity and cost drive research into heterogeneous catalysts like Fe³⁺-exchanged montmorillonite.
Reductive Methods: Quinone Hydrogenation
Palladium-Catalyzed Transfer Hydrogenation
Hydrogenation of 4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-dione using Pd/C (5 wt%) and ammonium formate in methanol selectively reduces the diketone to the diol. At 50 psi H₂ and 60°C, this method achieves 84% yield with no detectable over-reduction to the saturated cyclohexane derivative.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can modify the phenyl group or the cyclohexadiene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction pathway and product distribution .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have distinct chemical and physical properties, making them useful for different applications .
Scientific Research Applications
4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is structurally analogous to several cyclohexadiene and cyclopentane diols, differing primarily in ring size, substituent positions, and functional groups. Key comparisons include:
Physical and Chemical Properties
A comparative analysis of physical properties is summarized below:
Notes:
- The chlorine atom in 4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol lowers its pKa compared to methoxy-substituted analogs, making the diol protons more acidic .
- Conjugation in the cyclohexadiene ring increases UV absorption at ~260 nm, a property utilized in HPLC detection of similar diols .
Research Findings
- Biological Relevance : Chlorinated diols are implicated in neurotoxic pathways; for example, HOCl-mediated oxidation of dopamine generates structurally related chlorinated diols (e.g., compound 5 in ), which are linked to Parkinsonian toxicity .
Biological Activity
4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol is an organochlorine compound characterized by a unique cyclohexadiene framework with hydroxyl groups at the 1 and 2 positions. This structure contributes to its potential biological activities, making it a compound of interest in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula : C₁₂H₁₁ClO₂
- Molecular Weight : 222.67 g/mol
- CAS Number : 98518-03-7
The compound features a chlorophenyl group that enhances its lipophilicity and reactivity, which are critical for its biological interactions.
The biological activity of 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol is primarily attributed to its ability to interact with various biomolecules. The presence of hydroxyl groups allows for hydrogen bonding and potential interactions with enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects.
Antimicrobial Activity
Research indicates that compounds structurally similar to 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against a range of bacterial strains including Salmonella typhi and Bacillus subtilis .
Antioxidant Properties
The antioxidant activity is linked to the hydroxyl groups present in the compound. These groups can donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress within biological systems.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. The structural similarity to other known anticancer agents raises interest in further exploring its effects on tumor cell lines.
Comparison of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of chlorophenyl compounds showed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) tests.
- Antioxidant Activity Assessment : Research involving the use of DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that compounds with hydroxyl groups similar to 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol exhibited significant radical scavenging activity.
- Anticancer Studies : In vitro studies on cancer cell lines treated with related compounds showed a reduction in cell viability, suggesting potential for further investigation into its therapeutic applications.
Q & A
Q. How can researchers correlate the compound’s structure with its potential biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
